Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a 1,4-oxazepane ring. Its molecular formula is C11H20FNO4, and it has a molecular weight of approximately 249.2792 g/mol . This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) |
| Reduction | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) |
| Substitution | Nucleophiles such as amines, thiols, or alkoxides |
Research into the biological activity of tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate suggests potential interactions with specific enzymes and receptors. The presence of the difluoro group and the oxazepane ring may enhance its binding affinity and selectivity for biological targets. Studies indicate that compounds with similar structures often exhibit various pharmacological activities, including antibacterial and antiviral properties .
The synthesis of tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves several steps:
Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications across different fields:
Studies on interaction mechanisms indicate that tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate may interact with various biological targets. The difluoro group enhances its reactivity, while the oxazepane structure contributes to its stability and selectivity in binding assays. These interactions are critical for understanding its potential therapeutic applications .
Several compounds share structural similarities with tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. Here are some examples:
| Compound Name | Key Features |
|---|---|
| Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | Contains two fluorine atoms; similar oxazepane structure |
| Tert-butyl 5-fluoro-5-(hydroxymethyl)-2-pyrrolidinone | Different ring structure but similar functional groups |
| Tert-butyl 2-fluoropropanoate | Contains a fluoro group; used in similar chemical syntheses |
Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate stands out due to its specific combination of functional groups (fluorine and hydroxymethyl) attached to an oxazepane ring. This unique configuration may provide distinct biological activities and reactivity patterns compared to similar compounds. Its potential applications in pharmaceuticals and materials science further enhance its significance in research and industrial contexts .